![molecular formula C13H21NO B13337010 2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one](/img/structure/B13337010.png)
2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one is a chemical compound with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro[4.5]decan-1-one core with a dimethylamino group attached to a methylene bridge.
Vorbereitungsmethoden
The synthesis of 2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one can be achieved through various synthetic routes. One common method involves the reaction of spiro[4.5]decan-1-one with dimethylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as NMR and HPLC to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Wirkmechanismus
The mechanism of action of 2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one involves its interaction with specific molecular targets. For example, it acts as an inhibitor of prolyl hydroxylase domain enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound can modulate the degradation of HIF-α subunits, leading to increased levels of HIFs and the activation of downstream target genes involved in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one: This compound is also a spirocyclic structure but contains nitrogen atoms in the ring, making it a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1).
Spiro[4.5]decan-2-one: This compound lacks the dimethylamino group and is used as a template for the synthesis of various bioactive molecules.
The unique structure of this compound, particularly the presence of the dimethylamino group, distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
(3E)-3-(dimethylaminomethylidene)spiro[4.5]decan-4-one |
InChI |
InChI=1S/C13H21NO/c1-14(2)10-11-6-9-13(12(11)15)7-4-3-5-8-13/h10H,3-9H2,1-2H3/b11-10+ |
InChI-Schlüssel |
APTGTDXMTWBDHN-ZHACJKMWSA-N |
Isomerische SMILES |
CN(C)/C=C/1\CCC2(C1=O)CCCCC2 |
Kanonische SMILES |
CN(C)C=C1CCC2(C1=O)CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)
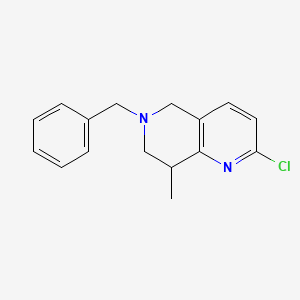
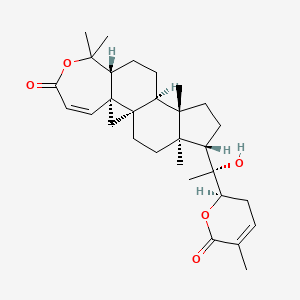

![5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13336949.png)
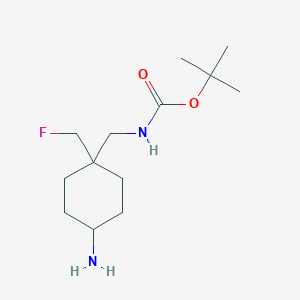
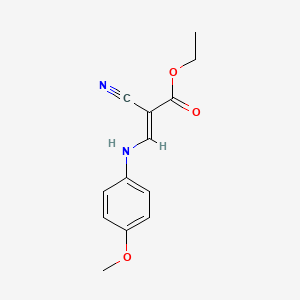
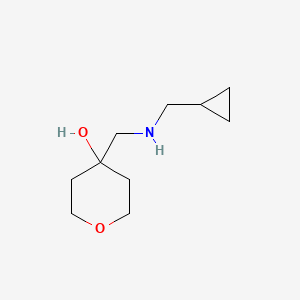
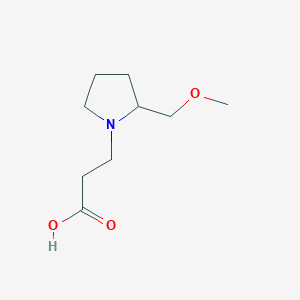
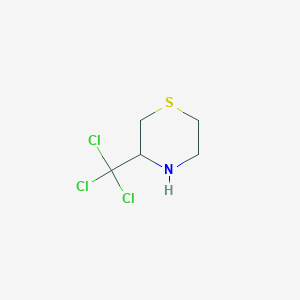
![8-Amino-5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13336982.png)
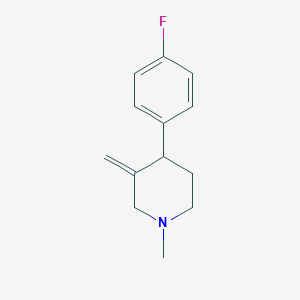
![3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13336990.png)
![1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one](/img/structure/B13336999.png)
